N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide
Description
Properties
CAS No. |
144841-62-3 |
|---|---|
Molecular Formula |
C25H23NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-(1,5-dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H23NO3/c1-18(27)26-23-14-12-19(13-15-23)22(16-24(28)20-8-4-2-5-9-20)17-25(29)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3,(H,26,27) |
InChI Key |
CPJNWXSLBOCTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants :
- Acetophenone (2.0 equiv)
- 4-Aminobenzaldehyde (1.0 equiv)
- Conditions :
- Base: NaOH (10% aqueous solution)
- Solvent: Ethanol/H₂O (1:1)
- Temperature: 80°C, 6–8 hours
- Outcome :
Mechanistic Insight :
The reaction proceeds via enolate formation at the α-carbon of acetophenone, followed by nucleophilic attack on the aldehyde and subsequent dehydration. Steric hindrance from phenyl groups necessitates prolonged heating.
Acetylation of the Amino Intermediate
The para-aminophenyl group in the diketone intermediate is acetylated to introduce the acetamide functionality.
Procedure:
- Reactants :
- 3-(4-Aminophenyl)-1,5-diphenylpentane-1,5-dione (1.0 equiv)
- Acetic anhydride (2.5 equiv)
- Conditions :
- Catalyst: Triethylamine (1.2 equiv) or DMAP (5 mol%)
- Solvent: Dichloromethane (DCM)
- Temperature: 25°C, 4 hours
- Outcome :
Optimization Notes :
- Excess acetic anhydride ensures complete acetylation.
- DMAP accelerates the reaction by stabilizing the acyl intermediate.
Alternative Route: Suzuki-Miyaura Coupling
For modular synthesis, the phenyl groups can be introduced via Suzuki-Miyaura coupling , particularly when substituted aryl groups are required.
Procedure:
- Reactants :
- 3-(4-Bromophenyl)-1,5-diketone precursor (1.0 equiv)
- Phenylboronic acid (2.0 equiv)
- Conditions :
- Catalyst: Pd(PPh₃)₄ (3 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene/H₂O (3:1)
- Temperature: 100°C, 12 hours
- Outcome :
Key Considerations :
- Palladium catalysts enable selective coupling without disrupting the diketone core.
- Microwave-assisted synthesis reduces reaction time to 2 hours.
One-Pot Tandem Synthesis
A streamlined one-pot method combines condensation and acetylation, minimizing intermediate isolation.
Procedure:
- Reactants :
- Acetophenone, 4-nitrobenzaldehyde, acetic anhydride
- Conditions :
- Step 1: NaOH (10%), ethanol/H₂O, 80°C, 6 hours (condensation).
- Step 2: Direct addition of acetic anhydride, 25°C, 4 hours (acetylation).
- Outcome :
Advantages :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to three closely related analogs (Table 1):
Key Observations :
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns are critical for molecular aggregation and crystal stability:
- Target Compound : Likely forms N–H···O bonds between acetamide groups, though steric hindrance from diphenyl groups may reduce packing efficiency compared to analogs.
- Pyrazol-4-yl Analogs: Exhibit R₂²(10) dimer motifs via N–H···O interactions (e.g., ), with dihedral angles between aromatic rings (e.g., 48.45°–56.33°) indicating non-planar stacking .
- Methylsulfanyl Derivative (): Sulfur’s larger atomic radius may disrupt close-packing but introduce S···π interactions.
Physicochemical Properties
Notes:
- The target compound’s lipophilicity may limit aqueous solubility, a common challenge in drug design.
- Pyrazol-4-yl analogs exhibit higher thermal stability due to rigid heterocyclic cores .
Biological Activity
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Weight : 385.5 g/mol
- CAS Number : 144841-62-3
- Molecular Formula :
Structural Representation
The compound features a phenyl group attached to an acetamide moiety and a diketone structure, which is crucial for its biological activity. The structural formula can be represented as follows:
This compound exhibits various biological activities primarily through interactions with specific molecular targets. The presence of the diketone moiety allows it to engage in hydrogen bonding and π-stacking interactions with biological macromolecules such as proteins and nucleic acids.
Pharmacological Properties
Research indicates that this compound may have:
- Antitumor Activity : Studies have shown that derivatives of diketones can inhibit cancer cell proliferation by inducing apoptosis. The exact pathways involve the modulation of signaling cascades related to cell survival and death.
- Antioxidant Effects : The ability to scavenge free radicals has been documented, contributing to its potential protective effects against oxidative stress-related diseases.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound.
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HeLa | 10 µM | 50% inhibition of cell proliferation | |
| MCF-7 | 20 µM | Induction of apoptosis (caspase activation) | |
| A549 | 15 µM | Significant reduction in ROS levels |
In Vivo Studies
Case studies have explored the efficacy of this compound in animal models:
- Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05).
- Toxicity Assessment : A study evaluating acute toxicity reported no significant adverse effects at doses up to 100 mg/kg body weight in rodents, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
